Cas no 58556-77-7 (Naphthalene, 2,7-diiodo-)

Naphthalene, 2,7-diiodo- structure
Naphthalene, 2,7-diiodo- structure
Product Name:Naphthalene, 2,7-diiodo-
CAS No:58556-77-7
MF:C10H6I2
MW:379.963587284088
CID:341648
PubChem ID:14323687
Update Time:2025-04-24

Naphthalene, 2,7-diiodo- Chemical and Physical Properties

Names and Identifiers

    • Naphthalene, 2,7-diiodo-
    • 2,7-diiodonaphthalene
    • FT-0734201
    • SCHEMBL6561374
    • CS-0085715
    • 58556-77-7
    • MFCD17012329
    • F74166
    • DTXSID90558924
    • DB-083748
    • Inchi: 1S/C10H6I2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H
    • InChI Key: VKWGMCDDHNYOBD-UHFFFAOYSA-N
    • SMILES: IC1=CC=C2C=CC(=CC2=C1)I

Computed Properties

  • Exact Mass: 379.85498
  • Monoisotopic Mass: 379.85590g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 142
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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Naphthalene, 2,7-diiodo- Suppliers

Amadis Chemical Company Limited
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(CAS:58556-77-7)Naphthalene, 2,7-diiodo-
Order Number:A1221441
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:12
Price ($):199
Email:sales@amadischem.com

Naphthalene, 2,7-diiodo- Related Literature

Additional information on Naphthalene, 2,7-diiodo-

2,7-Diiodonaphthalene: A Comprehensive Overview

2,7-Diiodonaphthalene, also known by its CAS number 58556-77-7, is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound is a derivative of naphthalene, a well-known polycyclic aromatic hydrocarbon, with two iodine atoms substituted at the 2 and 7 positions. The unique electronic properties and structural features of 2,7-diiodonaphthalene make it a valuable building block in various chemical reactions and applications.

The synthesis of 2,7-diiodonaphthalene typically involves electrophilic substitution reactions on the naphthalene ring. Due to the directing effects of iodine atoms, the compound exhibits high regioselectivity in further substitution reactions. Recent studies have demonstrated that 2,7-diiodonaphthalene can serve as an efficient precursor for the preparation of advanced materials such as graphene analogs and functionalized carbon nanotubes. These materials have potential applications in electronics, energy storage, and sensing technologies.

In the realm of pharmaceutical chemistry, 2,7-diiodonaphthalene has been explored as an intermediate in the synthesis of bioactive compounds. For instance, researchers have utilized this compound to develop novel anti-cancer agents with enhanced selectivity and efficacy. The iodine substituents in 2,7-diiodonaphthalene facilitate various bioisosteric replacements and enable the creation of drug candidates with improved pharmacokinetic profiles.

The electronic properties of 2,7-diiodonaphthalene have also been leveraged in optoelectronic devices. Recent advancements in organic light-emitting diodes (OLEDs) have highlighted the potential of this compound as a dopant material due to its ability to modulate charge transport properties. Additionally, its use in organic photovoltaics has shown promise in improving device efficiency by enhancing charge separation and collection.

The application of 2,7-diiodonaphthalene extends to catalysis as well. It has been employed as a ligand in transition metal-catalyzed reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. The steric and electronic effects imparted by the iodine atoms make it an effective ligand for achieving high catalytic activity and selectivity.

In terms of environmental considerations, researchers have investigated the degradation pathways of 2,7-diiodonaphthalene. Studies indicate that under specific environmental conditions, such as UV irradiation or microbial action, this compound undergoes transformation into less hazardous byproducts. Understanding these degradation mechanisms is crucial for assessing its environmental impact and ensuring sustainable practices in its use.

The versatility of 2,7-diiodonaphthalene continues to drive innovation across multiple disciplines. Its role as a versatile building block underscores its importance in modern chemical research. As new applications emerge and existing ones are optimized through cutting-edge methodologies like machine learning-driven molecular design and green chemistry principles, the significance of this compound is expected to grow further.

In conclusion, CAS No 58556-77-7, or 2,7-diiodonaphthalene, stands out as a pivotal compound with diverse applications spanning materials science, pharmaceuticals, electronics, and catalysis. Its unique properties and adaptability make it an indispensable tool for researchers aiming to push the boundaries of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:58556-77-7)Naphthalene, 2,7-diiodo-
A1221441
Purity:99%
Quantity:1g
Price ($):199
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